3-(Dimethoxymethyl)piperidine
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Overview
Description
3-(Dimethoxymethyl)piperidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Scientific Research Applications
3-(Dimethoxymethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
Target of Action
It is presumed that piperidine derivatives, which 3-(dimethoxymethyl)piperidine is a part of, interact with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .
Mode of Action
The exact mode of action of this compound is not fully elucidated. It is believed to interact with its targets, leading to changes in the target’s function. For instance, piperine, a piperidine derivative, has been shown to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Biochemical Pathways
Piperine, a piperidine derivative, has been shown to modulate signaling pathways associated with the tlr adaptor molecule toll/il-1r domain-containing adaptor inducing interferon (trif) and the tlr adaptor protein myd88 .
Pharmacokinetics
It is known that piperidine derivatives have a wide range of biological activities, suggesting they may have good bioavailability .
Result of Action
Several piperidine alkaloids isolated from natural herbs have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of piperidine derivatives can be affected by factors such as temperature and reaction conditions .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Dimethoxymethyl)piperidine are largely attributed to its interactions with various biomolecules. For instance, piperidine derivatives have been found to exhibit anticancer properties, acting as potential clinical agents against various types of cancers . These properties are believed to be due to the compound’s ability to interact with crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, and others .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . This suggests that this compound may have a significant impact on cellular function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action of this compound remains to be fully elucidated.
Metabolic Pathways
It has been suggested that piperidine derivatives may play a role in the metabolism of drugs, potentially involving interactions with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)piperidine typically involves the reaction of piperidine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:
Starting Materials: Piperidine, formaldehyde, methanol.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of around 60-80°C.
Procedure: Piperidine is mixed with formaldehyde and methanol, and the mixture is heated under reflux. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted under mild conditions, often in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the dimethoxymethyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Methoxypiperidine: A compound with a methoxy group at the fourth position of the piperidine ring.
Uniqueness: 3-(Dimethoxymethyl)piperidine is unique due to the presence of two methoxy groups attached to the same carbon atom, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions compared to its analogs.
Properties
IUPAC Name |
3-(dimethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-4-3-5-9-6-7/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMFNLFLWJFFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCNC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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